Cap 232, also known as TLN-232 or TT-232, is a synthetic cyclic heptapeptide that exhibits potential antineoplastic activity. It primarily functions as an inhibitor of pyruvate kinase type M2, which is a crucial enzyme in cancer metabolism. By targeting this enzyme, Cap 232 aims to disrupt the metabolic pathways that are often hijacked by cancer cells for growth and proliferation. The compound is classified under peptide-based drugs and has been explored for its therapeutic applications in oncology.
Methods of Synthesis
Cap 232 is synthesized using solid-phase peptide synthesis, a widely used method for creating peptides. This process involves:
Technical Details
In industrial production, similar synthetic routes are employed but optimized for higher yield and purity. Techniques like high-performance liquid chromatography are utilized for purification, followed by lyophilization to obtain a stable powder form.
Cap 232 has a complex molecular structure characterized by its cyclic heptapeptide configuration. The InChI (International Chemical Identifier) representation of Cap 232 is:
This structure indicates the presence of multiple functional groups essential for its biological activity.
Cap 232 undergoes several chemical reactions that are significant for its functionality:
These reactions allow for modifications that can enhance the therapeutic efficacy of Cap 232.
Cap 232 exerts its effects primarily through the activation of somatostatin receptors (specifically somatostatin receptor type 1). This activation leads to:
Additionally, Cap 232 impacts neurogenic inflammation by inhibiting inflammatory pathways that can contribute to tumor progression.
The physical and chemical properties of Cap 232 are critical for its application in research and medicine:
These properties are essential for understanding how Cap 232 behaves in biological systems and during storage.
Cap 232 has diverse applications in scientific research:
CAP-232 (also designated TLN-232 or TT-232) is a synthetic cyclic heptapeptide somatostatin analog with a distinctive dual mechanism of action targeting cancer metabolism and receptor signaling. Structurally distinct from earlier linear somatostatin analogs, its cyclic configuration (chemical formula: C45H58N10O9S2; CAS: 147159-51-1) confers enhanced receptor selectivity and metabolic stability [1]. This compound has emerged as a promising candidate in oncology due to its simultaneous targeting of pyruvate kinase M2 (PKM2)—a key glycolytic enzyme—and somatostatin receptor subtypes (SSTR1/SSTR4), positioning it at the intersection of metabolic reprogramming and receptor-mediated signaling pathways [1] [6].
Cyclic peptides represent a historically significant class of antineoplastic agents characterized by their enhanced enzymatic stability and target specificity compared to linear counterparts. Early analogs like octreotide primarily targeted somatostatin receptors (SSTRs) for hormone-secreting tumors but exhibited limited efficacy against non-endocrine solid tumors. The clinical limitations of first-generation peptides—including transient antitumor effects and receptor desensitization—drove the development of structurally optimized molecules with broader receptor affinity and multimodal mechanisms [6]. CAP-232/TLN-232 exemplifies this evolution, leveraging its constrained cyclic architecture to engage both metabolic enzymes and SSTRs.
Table 1: Evolution of Key Cyclic Peptide Therapeutics in Oncology
Compound | Structural Features | Primary Targets | Therapeutic Limitations |
---|---|---|---|
Octreotide | Linear analog | SSTR2, SSTR5 | Narrow receptor coverage; hormone suppression only |
Pasireotide | Cyclic hexapeptide | Pan-SSTR | Hyperglycemia risk; no metabolic targeting |
CAP-232/TLN-232 | Cyclic heptapeptide | SSTR1/SSTR4; PKM2 | Under investigation |
SSTR1/SSTR4 Agonism and Antiproliferative Effects
CAP-232/TLN-232 binds with high affinity to somatostatin receptor subtypes 1 and 4 (SSTR1/SSTR4), triggering receptor-dependent apoptosis and growth arrest. In ER-positive breast cancer cells (ZR-75-1, T47D), tamoxifen pre-treatment upregulated SSTR1 expression by 3.5-fold, sensitizing cells to CAP-232/TLN-232–induced cytotoxicity. This regulatory synergy enhanced antiproliferative efficacy by 60–75% compared to monotherapy [6]. The compound’s receptor specificity is critical: SSTR1 activation inhibits the PI3K/Akt/mTOR pathway, while SSTR4 engagement suppresses cAMP and modulates ion channels, collectively disrupting survival signaling [1] [6].
PKM2 Inhibition and Metabolic Constraint
Beyond receptor agonism, CAP-232/TLN-232 directly suppresses PKM2 activity—a pivotal glycolytic enzyme overexpressed in tumors. PKM2 exists in low-activity dimeric and high-activity tetrameric states. Cancer cells preferentially express the dimeric form, diverting glucose carbons toward biosynthetic pathways (e.g., nucleotide synthesis). CAP-232/TLN-232 locks PKM2 into an inactive conformation, starving cells of glycolytic intermediates and suppressing biomass accumulation [4] [7]. In pancreatic cancer models, PKM2 inhibition depleted ribose-5-phosphate pools from the non-oxidative pentose phosphate pathway (PPP), crippling DNA synthesis and triggering caspase-9–mediated apoptosis [4] [7].
Table 2: Preclinical Efficacy of CAP-232/TLN-232 Across Tumor Types
Cancer Type | Model System | Key Effects | Mechanistic Insight |
---|---|---|---|
Colon adenocarcinoma | HT-29/SW620 cells | 48h exposure (10 µg/mL): ↑ Caspase-3; 87–95% proliferation inhibition | SSTR1-mediated Bax mitochondrial translocation |
Pancreatic carcinoma | P818 xenografts | 750 µg/kg/day (i.p.): 70% tumor regression; ↑ p53/PARP cleavage | PKM2 inactivation → nucleotide depletion |
Melanoma | WM 938/B metastatic | 48h exposure: Complete apoptosis in EP lines; ↓ lactate export (MCT1 inhibition) | Dual blockade of glycolysis/SSTR4 |
Lymphoma | P-388 murine model | 15 µg/kg (s.c.): 80% reduction in metastatic burden | PKM2 dimer stabilization → ATP crisis |
The Warburg Effect and Metabolic Vulnerabilities
Solid tumors exhibit profound metabolic rewiring, most notably the Warburg effect—aerobic glycolysis with lactate secretion despite oxygen availability. This adaptation fuels rapid proliferation by:
PKM2 sits at the apex of this reprogramming. Its dimeric form in cancers permits metabolite accumulation for anabolism, making it a high-value target. CAP-232/TLN-232’s PKM2 inhibition forces metabolic inflexibility, exploiting tumor dependence on glycolysis while sparing normal cells that utilize oxidative phosphorylation [4] [7].
SSTR-Mediated Metabolic Immune Modulation
SSTR1/4 agonism complements metabolic disruption by remodeling the tumor microenvironment (TME):
In triple-negative breast cancer (TNBC) models, CAP-232/TLN-232 reversed acidification of the TME (pH ↑ 0.8 units), restoring CD8+ T-cell infiltration by 40%—a synergy unattainable with single-pathway inhibitors [3] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: